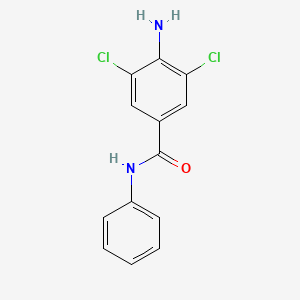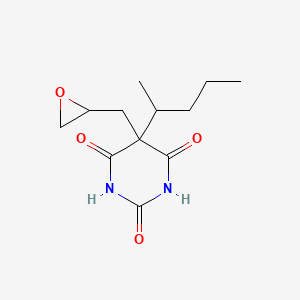
Epimetoserpate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epimetoserpate is a synthetic chemical compound known for its unique properties and applications in various fields of science and industry It is characterized by its complex molecular structure, which allows it to participate in a wide range of chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Epimetoserpate typically involves multiple steps, starting with the preparation of its core structure through a series of organic reactions. One common synthetic route includes the condensation of specific aldehydes and ketones under controlled conditions, followed by cyclization and functional group modifications. The reaction conditions often require precise temperature control, the use of catalysts, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The process involves the optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, to maximize output while minimizing waste. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Epimetoserpate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify its functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield epoxide derivatives, while reduction reactions can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized compounds with different properties and applications.
Scientific Research Applications
Epimetoserpate has a broad spectrum of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It has shown promise in preclinical studies for the treatment of certain diseases, owing to its unique pharmacological properties.
Industry: this compound is utilized in the development of new materials with specific characteristics, such as enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of Epimetoserpate involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved in its action are complex and may include modulation of signal transduction pathways, inhibition of specific enzymes, or interaction with nucleic acids. Detailed studies are ongoing to elucidate the precise molecular mechanisms and identify potential therapeutic applications.
Comparison with Similar Compounds
Epimetoserpate can be compared with other similar compounds, such as:
Hydroxybenzoic acids: These compounds share some structural similarities but differ in their functional groups and reactivity.
Hydroxycinnamic acids: Like this compound, these compounds are used in various applications but have distinct chemical properties.
Flavonoids: These natural compounds have different biological activities and are used in different contexts compared to this compound.
The uniqueness of this compound lies in its specific molecular structure, which allows for a wide range of chemical modifications and applications. Its versatility and potential for use in diverse fields make it a compound of significant interest in scientific research and industrial applications.
Properties
CAS No. |
4835-71-6 |
|---|---|
Molecular Formula |
C24H32N2O5 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
methyl (1R,15S,17R,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C24H32N2O5/c1-28-14-5-6-15-16-7-8-26-12-13-9-20(29-2)23(30-3)21(24(27)31-4)17(13)11-19(26)22(16)25-18(15)10-14/h5-6,10,13,17,19-21,23,25H,7-9,11-12H2,1-4H3/t13-,17+,19-,20-,21+,23+/m1/s1 |
InChI Key |
FPGCYQVKNKEGRQ-YLEMTSRXSA-N |
Isomeric SMILES |
CO[C@@H]1C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]([C@H]1OC)C(=O)OC)NC5=C4C=CC(=C5)OC |
Canonical SMILES |
COC1CC2CN3CCC4=C(C3CC2C(C1OC)C(=O)OC)NC5=C4C=CC(=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















